N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Compounds related to the specified chemical structure have been synthesized for their potential antimicrobial activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to corresponding thieno[2,3-b]pyridines. These synthesized compounds were screened for in vitro antimicrobial activities, indicating the potential application of similar compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer and Anti-inflammatory Agents
Another research avenue involves the synthesis of novel pyrazolopyrimidines derivatives evaluated as anticancer and anti-5-lipoxygenase agents. These compounds, through structure-activity relationship (SAR) studies, demonstrated potential as anticancer agents, providing a basis for the development of new therapeutic drugs in oncology (Rahmouni et al., 2016).
Advanced Material Development
Research into polyamides and polyimides based on aromatic dicarboxylic acid monomers incorporating pyridine and azomethine units shows applications in creating advanced materials. These materials exhibit outstanding solubility, thermal stability, and potential for electrical conductivity enhancement. This area of research highlights the potential application of similar compounds in developing new materials with specific electrical and thermal properties (Ravikumar & Saravanan, 2012).
Synthesis of CNS Active Agents
Compounds synthesized from related chemical structures have been investigated for their antidepressant and nootropic activities. This research area explores the central nervous system (CNS) activity of newly synthesized compounds, contributing to the development of potential CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of action
Triazole compounds, which are part of the structure of these compounds, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of action
The interaction of triazole compounds with their targets often involves the formation of hydrogen bonds, which can lead to changes in the conformation and function of the target molecules .
Biochemical pathways
The specific pathways affected by these compounds would depend on their specific targets. Triazole compounds are known to have versatile biological activities, suggesting that they may affect multiple pathways .
Biochemical Analysis
Cellular Effects
Given the known interactions of triazole compounds with various enzymes and receptors, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known properties of triazoles, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-3-36-22-11-7-5-9-20(22)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)21-10-6-4-8-19(21)2/h4-13H,3,14-18H2,1-2H3,(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPNIHAGNPTLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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